Perovskite researchers face stability and charge extraction trade-offs with alkylammonium passivators. HABr (1-Hexanamine, hydrobromide) solves this: • C6 chain optimally balances moisture barrier and charge transport. • Forms stable HA2PbI2Br2 phase, suppressing ionic migration by 2-3 orders. • Enables 21.0% PCE in air-processed carbon PSCs, >90% retention after 1000h. • High chloroform solubility allows slot-die coating without damaging underlayers.
1-Hexanamine, hydrobromide, commonly referred to as hexylammonium bromide (HABr), is a linear alkylammonium halide salt primarily procured as a bulky organic spacer and passivation agent in the synthesis of low-dimensional (2D/3D) perovskite optoelectronic devices. In baseline industrial and laboratory workflows, HABr is valued for its specific six-carbon (C6) chain length, which provides a highly tuned balance between hydrophobic moisture protection and out-of-plane charge carrier mobility [1]. Furthermore, its distinct solubility profile in non-polar and halogenated solvents enables orthogonal processing techniques that are critical for scaled-up, multi-layer device manufacturing without degrading underlying active layers[2].
Procurement substitution with shorter-chain (e.g., butylammonium bromide) or longer-chain (e.g., octylammonium bromide) analogs fundamentally alters the thermodynamics and electrical properties of the resulting material. Shorter chains fail to provide a sufficient hydrophobic barrier against ambient moisture, while longer chains create an excessively thick insulating layer that impedes charge extraction and drastically lowers short-circuit current [1]. Furthermore, substituting the bromide for an iodide (e.g., hexylammonium iodide) prevents the critical in-situ reaction with excess lead iodide (PbI2) at grain boundaries; the bromide salt is uniquely required to form the thermodynamically stable, mixed-halide HA2PbI2Br2 phase, whereas iodide analogs often result in dynamically unstable phases that degrade under operational stress [2].
In the molecular engineering of 2D/3D perovskite interfaces, the alkyl chain length must balance hydrophobicity with electrical conductivity. Hexylammonium bromide (HABr) provides a highly effective spacer length, outperforming bulkier and aromatic alternatives in fully air-processed carbon-electrode PSCs. By suppressing ionic mobility by 2–3 orders of magnitude, HABr achieved a champion power conversion efficiency (PCE) of 21.0%. In direct head-to-head comparison, the longer-chain octylammonium iodide (OAI) yielded only 17.6% PCE, and the aromatic phenethylammonium iodide (PEAI) yielded 19.7%, as their bulkier structures excessively hindered charge extraction [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) in Carbon-PSCs |
| Target Compound Data | 21.0% PCE (Hexylammonium bromide) |
| Comparator Or Baseline | 17.6% PCE (Octylammonium iodide); 19.7% PCE (Phenethylammonium iodide) |
| Quantified Difference | +3.4% absolute efficiency gain over OAI; +1.3% over PEAI |
| Conditions | Fully air-processed, carbon electrode-based perovskite solar cells |
Selecting the six-carbon chain maximizes device efficiency by preventing the series resistance bottlenecks caused by longer-chain analogs.
The choice of halide in the alkylammonium salt dictates the thermodynamic stability of the resulting 2D passivation layer. While pure iodide salts can form dynamically unstable phases (e.g., HAFAPbI3Br) that continuously decompose and reform, hexylammonium bromide reacts irreversibly with excess PbI2 at the grain boundaries to form a highly stable HA2PbI2Br2 mixed-halide perovskite. Devices utilizing this specific HABr-derived phase achieved a hysteresis-free PCE of 24.29% and maintained 93% of their initial efficiency over 1,000 hours of continuous maximum power point (MPP) tracking[1].
| Evidence Dimension | Operational stability (Efficiency retention under MPP) |
| Target Compound Data | 93% retention over 1,000 hours (HABr + excess PbI2) |
| Comparator Or Baseline | Dynamic equilibrium/decomposition (HAFAPbI3Br from pure iodide) |
| Quantified Difference | Transition from a metastable dynamic equilibrium to a stable, hysteresis-free operational state |
| Conditions | FACsPbI3 perovskite solar cells under continuous MPP tracking |
Procuring the bromide salt rather than the iodide analog is critical for locking in the 2D/3D interface structure, directly determining the long-term operational lifetime of the module.
In scaled-up perovskite manufacturing, applying passivation layers using standard protic solvents like isopropanol (IPA) partially dissolves the underlying 3D perovskite, leading to a PbI2-rich degraded surface. Hexylammonium bromide distinguishes itself by exhibiting high solubility in chloroform (CF), a non-solvent for the 3D perovskite layer. When 3D perovskite films are processed with HABr in CF, the underlying optical profile and crystal structure remain 100% intact even after 90 minutes of exposure, whereas IPA-based treatments cause rapid bleaching and significantly reduced carrier lifetimes [1].
| Evidence Dimension | Active layer degradation during passivation (Optical profile retention) |
| Target Compound Data | 100% retention of 3D perovskite optical profile after 90 min (HABr in Chloroform) |
| Comparator Or Baseline | Rapid bleaching and PbI2-rich surface formation (Isopropanol-based passivation) |
| Quantified Difference | Complete prevention of solvent-induced active layer dissolution |
| Conditions | Ambient condition dipping/spin-coating of 3D perovskite substrates |
Allows manufacturers to decouple the passivation step from the active layer deposition, enabling scalable, orthogonal solvent processing without sacrificing batch yield.
Because hexylammonium bromide effectively suppresses ionic mobility by 2-3 orders of magnitude and provides an optimal hydrophobic barrier without severely hindering charge transport, it is the preferred passivator for fully air-processed carbon PSCs. This directly follows from its ability to achieve 21.0% PCE, outperforming bulkier analogs like OAI and PEAI in ambient manufacturing environments [1].
In high-reliability optoelectronic applications requiring thousands of hours of operational stability, HABr is utilized to react with excess PbI2 at grain boundaries. This specific precursor choice locks the interface into the stable HA2PbI2Br2 phase, preventing the continuous decomposition and reformation seen with pure iodide treatments, thereby ensuring >90% efficiency retention over 1,000 hours of continuous use [2].
For industrial workflows where spin-coating is replaced by scalable dipping or slot-die coating, HABr is the ideal passivation salt due to its high solubility in chloroform. This allows manufacturers to deposit the 2D passivation layer without using protic solvents like isopropanol, which would otherwise dissolve or bleach the underlying 3D perovskite active layer during extended exposure times[3].
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